Product packaging for Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol(Cat. No.:)

Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol

Cat. No.: B13676634
M. Wt: 156.23 g/mol
InChI Key: OJOLQIVYRIXWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol (CAS 1515564-95-0) is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is part of a class of octahydro-1H-pyrido[1,2-a]pyrazine derivatives that have demonstrated significant research value in medicinal chemistry, particularly as a key scaffold for the development of potent and selective mu-opioid receptor antagonists . Replacing other template structures with the octahydro-1H-pyrido[1,2-a]pyrazine core has been shown to yield compounds with high affinity for the mu-opioid receptor and improved selectivity profiles over delta- and kappa-opioid receptors . Furthermore, structurally related octahydropyrido[1,2-a]pyrazines are under investigation for their potential as MAGL (Monoacylglycerol Lipase) inhibitors , indicating the scaffold's relevance in research areas such as neuroinflammation, neurodegeneration, and pain . This product is intended for research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B13676634 Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-ol

InChI

InChI=1S/C8H16N2O/c11-8-2-1-7-5-9-3-4-10(7)6-8/h7-9,11H,1-6H2

InChI Key

OJOLQIVYRIXWBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN2C1CNCC2)O

Origin of Product

United States

Synthetic Methodologies for Octahydro 1h Pyrido 1,2 a Pyrazin 7 Ol and Its Analogues

Established Synthetic Pathways to the Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold

The formation of the fused octahydro-1H-pyrido[1,2-a]pyrazine ring system is the foundational step in the synthesis of its derivatives. Various methods have been developed, ranging from classical multi-step sequences to more efficient one-pot strategies.

Intramolecular cyclization is a common and effective strategy for constructing the bicyclic core. One established method involves the cyclization of suitably functionalized piperidine (B6355638) precursors. For instance, the synthesis of octahydro-2H-pyrido[1,2-a]pyrazine can be achieved from a diamino alcohol intermediate, which is then treated with bromo- or chloroamides to facilitate the final ring closure. epa.gov This approach leverages the nucleophilicity of the nitrogen atoms to form the pyrazine (B50134) ring onto the existing piperidine structure. The choice of halo-acylating agent and reaction conditions is critical for achieving high yields and minimizing side reactions.

Another powerful cyclization strategy involves a nitro-Mannich reaction. This method has been used in a serendipitous one-pot synthesis to form a related octahydro-2H-pyrazino[1,2-a]pyrazine core, highlighting the utility of tandem reactions in rapidly building molecular complexity. rsc.org Such reactions typically involve the condensation of a nitroalkane, an amine, and an aldehyde to form the heterocyclic system in a single transformation.

Complex heterocyclic systems like the octahydro-1H-pyrido[1,2-a]pyrazine scaffold are often constructed through linear, multi-step synthetic sequences. These routes offer precise control over stereochemistry and functional group placement. An asymmetric synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazines, for example, begins with (-)-2-cyano-6-phenyloxazolopiperidine (B3025004). epa.gov This chiral starting material guides the stereochemical outcome of the subsequent reaction steps, which include reduction, deprotection, and cyclization to yield the final enantiomerically pure scaffold.

Another multi-step approach involves the initial synthesis of substituted piperidines, followed by the annulation of the pyrazine ring. For example, the synthesis of certain CNS agents based on this scaffold involved a key sequence where an optically active cis-aldehyde was equilibrated to the more stable trans-aldehyde, which was then trapped with a nitromethane (B149229) anion to build a side chain suitable for subsequent cyclization. capes.gov.br

The table below summarizes the key features of these established synthetic pathways.

Synthetic Strategy Key Features Starting Materials (Examples) Reference
Cyclization Reactions Intramolecular ring closure of a linear precursor.Diamino alcohols, bromo/chloroamides epa.gov
Multi-Step Synthesis Linear sequence allowing for high control over stereochemistry.Chiral oxazolopiperidines, substituted piperidines epa.govcapes.gov.br
One-Pot Synthesis Multiple bond-forming events in a single reaction vessel.Nitroalkanes, amines, aldehydes rsc.org

Regioselective Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol

Achieving regioselectivity—the specific placement of a functional group at a desired position—is a critical challenge in the synthesis of complex molecules. The synthesis of this compound requires the introduction of a hydroxyl group specifically at the C7 position of the piperidine ring portion of the scaffold.

While direct synthetic routes focusing solely on the 7-ol derivative are not extensively detailed in the literature, the principles of regioselective synthesis can be applied based on the synthesis of other 7-substituted analogues. A common strategy involves using a piperidine-based starting material that already contains a functional group at the corresponding position (C4 of the piperidine ring). This functional group can then be carried through the synthesis or used to direct the introduction of other groups.

For example, a synthetic route could commence with a 4-hydroxypiperidine (B117109) or a 4-piperidone (B1582916) derivative. The pyrazine ring would then be constructed onto this pre-functionalized piperidine.

A plausible regioselective synthetic pathway could involve:

Starting Material Selection : Begin with a protected 4-piperidone derivative.

Ring Annulation : Construct the pyrazine ring onto the piperidone. This could be achieved through a multi-step sequence, such as reductive amination with an aminoethanol derivative followed by cyclization.

Regioselective Reduction : The ketone at the C7 position (from the initial 4-piperidone) can then be stereoselectively reduced to the desired hydroxyl group using a suitable reducing agent (e.g., sodium borohydride, lithium aluminum hydride). The choice of reducing agent and reaction conditions can influence the stereochemical outcome (axial vs. equatorial alcohol).

Deprotection : Removal of any protecting groups used during the synthesis to yield the final this compound.

This strategy ensures that the hydroxyl group is placed exclusively at the C7 position, thus achieving the desired regioselectivity.

Derivatization Strategies for Functional Group Modulation

Once the core octahydro-1H-pyrido[1,2-a]pyrazine scaffold is assembled, further derivatization can be performed to modulate its properties. These modifications often involve introducing various substituents at different positions on the bicyclic system.

The nitrogen atoms and available carbon positions on the scaffold are common sites for derivatization. Research into µ-opioid receptor antagonists has led to the synthesis of a wide array of substituted octahydro-1H-pyrido[1,2-a]pyrazines. nih.gov In these studies, the octahydroquinolizine template of a known ligand was replaced by the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, and various substituents were introduced to explore structure-activity relationships.

Key positions for substitution include:

N2 Position : The secondary amine in the pyrazine ring is a common handle for derivatization. It can be alkylated or acylated to introduce a wide variety of functional groups. For example, N-phenethyl and N-(2-chlorobenzyl) groups have been introduced at this position. nih.gov

C7 and C8 Positions : The piperidine ring can be substituted with various groups. In the development of µ-opioid antagonists, analogues with methyl groups at C7 and C8, along with a 3-hydroxyphenyl group at C8, have been synthesized. nih.gov The synthesis of these compounds often starts with appropriately substituted piperidine precursors.

The table below provides examples of derivatization strategies for this scaffold.

Position Substituent Introduced Purpose/Application Reference
N22-ChlorobenzylExploration of µ-opioid receptor antagonism nih.gov
C7MethylSAR studies for opioid receptor affinity nih.gov
C8Methyl, 3-HydroxyphenylSAR studies for opioid receptor affinity nih.gov
C3/C4Carbonyl (Oxo)Intermediate for further derivatization rsc.org

These derivatization strategies allow for the fine-tuning of the molecule's pharmacological profile and are essential in the process of drug discovery and development.

Stereoselective Synthesis of Chiral Octahydropyrido[1,2-a]pyrazines

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure octahydropyrido[1,2-a]pyrazines is of paramount importance. Key strategies in this endeavor include the use of chiral starting materials and substrate-controlled diastereoselective reactions.

One notable approach to obtaining optically pure octahydropyrido[1,2-a]pyrazines involves starting from a chiral precursor. For instance, the asymmetric synthesis of a series of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been achieved using (-)-2-cyano-6-phenyloxazolopiperidine as the starting material. epa.gov This method leverages the inherent chirality of the starting material to induce stereoselectivity in the final product. The synthesis of (4R, 9aS)-1,1,4-Triphenyloctahydro-2H-pyrido[1,2-a]pyrazine is an example of a successful application of this strategy. epa.gov The cyclization of a diamino alcohol derived from the chiral starting material is a key step in this process. epa.gov

Another effective strategy for achieving stereoselectivity is through substrate-controlled reactions. An example of this is the synthesis of an optically active octahydro-2H-pyrido[1,2-a]pyrazine where a crucial step involves the equilibration of an optically active cis-aldehyde to the thermodynamically more stable trans-aldehyde, which is then trapped by a nitromethane anion. capes.gov.br This approach controls the stereochemistry by taking advantage of the thermodynamic preferences of the intermediates.

The following table summarizes representative examples of stereoselective synthesis of chiral octahydropyrido[1,2-a]pyrazine analogues.

Starting MaterialKey Reagents/StepsProduct StereochemistryReference
(-)-2-cyano-6-phenyloxazolopiperidine1. Reduction 2. Cyclization of diamino alcoholOptically Pure epa.gov
Optically active cis-aldehyde1. Equilibration to trans-aldehyde 2. Trapping with nitromethane anionOptically Active capes.gov.br
N-aminoethylpyrroles and aldehydesChiral phosphoric acid catalysis (intramolecular aza-Friedel-Crafts reaction)Chiral nih.gov

Green Chemistry Approaches in Octahydropyrido[1,2-a]pyrazine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of octahydropyrido[1,2-a]pyrazine synthesis, this translates to the use of safer solvents, energy-efficient reaction conditions, and processes that minimize waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. While specific examples for this compound are not prevalent in the literature, the microwave-assisted synthesis of related N-heterocyclic compounds, such as pyrazole (B372694) derivatives, highlights the potential of this technology. rsc.org The application of microwave energy can facilitate rapid and efficient cyclization and condensation reactions that are central to the formation of the octahydropyrido[1,2-a]pyrazine core.

One-Pot and Multicomponent Reactions: One-pot syntheses and multicomponent reactions (MCRs) are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and resources. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core has been reported, showcasing the feasibility of such an approach for this heterocyclic system. rsc.org MCRs, where three or more reactants are combined in a single step to form a complex product, are particularly atom-economical and have been utilized for the synthesis of various pyrazine derivatives. For instance, an iodine-catalyzed three-component condensation has been developed for the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives. nih.gov

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is a solvent-free or low-solvent synthetic method that aligns well with the principles of green chemistry. This technique has been employed for the synthesis of various N-heterocycles, offering a green and efficient alternative to solvent-based methods. mdpi.comacs.orgasianpubs.org The application of mechanochemistry to the synthesis of octahydropyrido[1,2-a]pyrazines could significantly reduce the environmental impact of their production.

The table below provides an overview of green chemistry approaches that could be applied to the synthesis of octahydropyrido[1,2-a]pyrazines, based on methodologies reported for related heterocyclic systems.

Green Chemistry ApproachKey FeaturesPotential Application to Octahydropyrido[1,2-a]pyrazine SynthesisRepresentative References (for analogous systems)
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiency.Cyclization and condensation steps. rsc.org
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditions, energy savings.Formation of the heterocyclic core. nih.govnih.govsemanticscholar.org
One-Pot ReactionsStep economy, reduced waste, time and resource savings.Direct synthesis of the octahydropyrido[1,2-a]pyrazine scaffold from simple precursors. rsc.org
Mechanochemical SynthesisSolvent-free or low-solvent, energy efficient.Solid-state synthesis of the target molecule. mdpi.comacs.orgasianpubs.org

Computational and Theoretical Investigations of Octahydro 1h Pyrido 1,2 a Pyrazin 7 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining molecular geometries, vibrational frequencies, and electronic properties. For the Octahydro-1H-pyrido[1,2-a]pyrazine scaffold, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are used to optimize the molecular geometry and predict its most stable conformations. bhu.ac.inresearchgate.netresearchgate.net

Stereochemical studies of derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine have shown that these systems preferentially adopt a trans-fused ring conformation. rsc.org DFT calculations can confirm such conformational preferences by calculating the relative energies of different stereoisomers. For Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol, the orientation of the hydroxyl group at the 7th position will significantly influence the conformational stability through potential intramolecular hydrogen bonding.

Table 1: Representative DFT Calculation Parameters for Heterocyclic Compounds
ParameterTypical Value/MethodInformation Gained
MethodB3LYPAccurate prediction of molecular geometry and electronic properties.
Basis Set6-31G(d,p), 6-311G(d,p)Provides a flexible description of the electron distribution.
Solvent ModelImplicit (e.g., PCM) or ExplicitAccounts for the influence of the solvent on molecular properties.
Calculated PropertiesOptimized geometry, vibrational frequencies, HOMO-LUMO energies, MEPProvides insights into stability, reactivity, and intermolecular interactions.

Molecular Dynamics Simulations of Octahydropyrido[1,2-a]pyrazine Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of a system over time, providing detailed information on conformational changes and intermolecular interactions. For the octahydropyrido[1,2-a]pyrazine scaffold, MD simulations can be employed to understand its interactions with biological macromolecules, such as proteins or nucleic acids, as well as its behavior in different solvent environments. researchgate.netsemanticscholar.org

The results from MD simulations, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex, can provide insights into the stability of the binding and the flexibility of different regions of the protein upon ligand binding. Such studies are vital for understanding the molecular basis of the pharmacological activity of compounds based on the octahydropyrido[1,2-a]pyrazine scaffold.

Molecular Docking Analyses for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to predict the binding affinity and mode of action of a ligand. For this compound and its derivatives, molecular docking can be instrumental in identifying potential biological targets and understanding the key interactions that govern ligand-receptor recognition. nih.govresearchgate.net

Docking studies of various pyrazole (B372694) and pyridopyrimidine derivatives have demonstrated their potential as inhibitors of protein kinases like VEGFR-2 and HER-2. mdpi.compreprints.org These studies often reveal that the ligands bind within the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov For this compound, docking simulations could be performed against a range of receptors to hypothesize its potential pharmacological effects. The hydroxyl group at the 7-position would be expected to play a significant role in forming hydrogen bonds with the target protein, thereby contributing to the binding affinity.

The output of a docking simulation typically includes a docking score, which estimates the binding free energy, and a predicted binding pose of the ligand in the receptor's active site. This information is crucial for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug discovery. For the octahydropyrido[1,2-a]pyrazine scaffold, QSAR studies can be employed to identify the structural features that are crucial for a particular biological activity and to design new derivatives with improved potency and selectivity.

The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed activity.

For the related pyrido[1,2-a]pyrazine scaffold, research has focused on developing potent and selective antagonists for various receptors. nih.govebi.ac.uk QSAR modeling could be applied to a series of such compounds to understand the structural requirements for optimal receptor binding. For instance, a QSAR study might reveal that the presence of a hydrogen bond donor at a specific position, like the hydroxyl group in this compound, is critical for high affinity. The insights gained from QSAR models can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Table 2: Key Steps in QSAR Modeling
StepDescriptionExample for Octahydropyrido[1,2-a]pyrazine Scaffold
1. Data Set CollectionGathering a series of compounds with measured biological activity.A set of octahydropyrido[1,2-a]pyrazine derivatives with their measured binding affinities to a specific receptor.
2. Descriptor CalculationComputing molecular descriptors that quantify various aspects of the chemical structure.Calculation of descriptors such as molecular weight, logP, polar surface area, and electronic parameters.
3. Model DevelopmentUsing statistical methods to build a mathematical model relating descriptors to activity.Developing a linear or non-linear equation that predicts the binding affinity based on the calculated descriptors.
4. Model ValidationAssessing the predictive power of the QSAR model using internal and external validation techniques.Testing the model's ability to predict the activity of compounds not used in the model development.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. acadpubl.euscribd.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. acadpubl.eu The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acadpubl.euresearchgate.net

For this compound, FMO analysis can provide insights into its reactivity. A small HOMO-LUMO gap would suggest that the molecule is more reactive. researchgate.net The distribution of the HOMO and LUMO densities can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Pre Clinical Pharmacological and Biological Activity Profiling

Receptor Binding Affinities and Selectivity Studies

Opioid Receptor Ligand Activity (μ, δ, κ) in In Vitro Systems

Research into the octahydro-1H-pyrido[1,2-a]pyrazine scaffold has identified its potential as a template for potent opioid receptor antagonists. In a study focused on developing new antagonists for the μ-opioid receptor, a series of derivatives were synthesized and evaluated for their binding affinities and in vitro functional activity at the cloned human μ, δ, and κ-opioid receptors.

One notable compound from this series, identified as compound 36 (3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol), demonstrated high affinity for the μ-opioid receptor with a Ki of 0.47 nM. nih.gov This compound also exhibited potent antagonist activity in in vitro functional assays, with an IC50 of 1.8 nM. nih.gov Furthermore, compound 36 showed an improved binding selectivity profile for the μ-receptor over the κ and δ receptors when compared to the parent compound it was derived from. nih.gov

Table 1: In Vitro Opioid Receptor Activity of Compound 36
CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Activity Type
Compound 36μ-opioid0.471.8Antagonist

Dopamine (B1211576) Receptor Subtype Modulation (e.g., D4 Receptor)

A patent for 2,7-substituted octahydro-1H-pyrido[1,2-a]pyrazine derivatives suggests that this class of compounds can act as ligands for dopamine receptor subtypes. However, specific binding affinities and functional data for Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol are not provided. The patent indicates these derivatives may be useful in treating disorders related to the dopamine system.

Other Neurotransmitter System Interactions

A patent has described 2,7-substituted octahydro-1H-pyrido[1,2-a]pyrazine derivatives as ligands for serotonin (B10506) (5HT) receptors. unifiedpatents.com This suggests that compounds based on this scaffold could have interactions with the serotonin system. However, detailed binding affinity data for this compound at various serotonin receptor subtypes are not available in the reviewed literature.

Enzyme Inhibition and Activation Studies

HIV Integrase Inhibition

There is currently no available scientific literature to suggest that this compound has been investigated as an inhibitor of HIV integrase. While a patent exists for a 1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine derivative as an HIV integrase inhibitor, this represents a different chemical scaffold.

Phosphatase Inhibition Profiling

No studies have been identified that evaluate the inhibitory or activation effects of this compound on phosphatases.

In Vitro Cellular Assays for Biological Response

In vitro cellular assays are fundamental to the initial characterization of the biological effects of novel chemical entities. These assays utilize cultured cells to assess a compound's impact on cellular processes, viability, and specific signaling pathways.

Determining whether a compound interacts with its intended molecular target within a cellular context is a critical step in drug discovery. A variety of cell-based assays are employed to confirm this target engagement.

For derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine class, target engagement has been validated through several methods. In the development of novel µ-opioid receptor antagonists, derivatives were tested for their binding affinities using radioligand assays in CHO cells expressing cloned human µ-, δ-, and κ-opioid receptors. nih.gov Functional antagonism was subsequently confirmed in a [³⁵S]GTPγS binding assay, which measures the compound's ability to inhibit agonist-induced G-protein activation, a key step in opioid receptor signaling. nih.gov

Another approach involves using engineered cell lines that report on the activity of a specific pathway. For instance, related pyrazine (B50134) compounds have been evaluated for their ability to inhibit Toll-like receptors (TLR) using HEK293-Blue™ cells. nih.gov These cells are engineered to express a specific human TLR (e.g., TLR7, TLR8, or TLR9) and contain a reporter gene, secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter. Inhibition of the TLR pathway by a compound results in a measurable decrease in SEAP activity. nih.gov

A more advanced and universal method to confirm direct target interaction in a native cellular environment is the Cellular Thermal Shift Assay (CETSA). cetsa.org This technique assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound provides strong evidence of direct physical interaction within the cell. cetsa.org

Table 1: Examples of Cell-Based Assays for Target Engagement

Assay TypeCell LineTarget/PathwayMeasurement
Radioligand Binding AssayCHO Cellsµ, δ, κ-Opioid ReceptorsDisplacement of radiolabeled ligand, determining binding affinity (Ki). nih.gov
[³⁵S]GTPγS Functional AssayCHO Cellsµ-Opioid ReceptorInhibition of agonist-stimulated [³⁵S]GTPγS binding, determining functional antagonism (IC₅₀). nih.gov
Reporter Gene AssayHEK293-Blue™ CellsTLR7, TLR8, TLR9Inhibition of SEAP reporter gene expression, determining pathway inhibition (IC₅₀). nih.gov
Cellular Thermal Shift Assay (CETSA)VariousSpecific Protein TargetLigand-induced thermal stabilization of the target protein. cetsa.org

Once target engagement is confirmed, further cellular assays are conducted to elucidate the compound's mechanism of action. These studies investigate the downstream cellular consequences of the drug-target interaction.

For example, a preliminary study on pyrazole (B372694) analogues of SKF-96365, which share structural similarities with some heterocyclic scaffolds, investigated their effects on Store-Operated Calcium Entry (SOCE). mdpi.com In this study, Fura-2 loaded lymphocyte cells were used to measure intracellular calcium (Ca²⁺) levels. The cells were treated with thapsigargin (B1683126) to deplete endoplasmic reticulum (ER) Ca²⁺ stores, which triggers SOCE upon re-addition of extracellular Ca²⁺. mdpi.com The ability of the compounds to inhibit this subsequent rise in intracellular Ca²⁺ identified them as SOCE inhibitors, clarifying their mechanism of action at the cellular level. mdpi.com

Studies on other pyrazine-containing heterocyclic compounds have demonstrated mechanisms involving the induction of oxidative stress. mdpi.comnih.gov Assays to measure reactive oxygen species (ROS) and malondialdehyde (MDA), alongside assessments of mitochondrial membrane potential, can reveal if a compound's cellular effects are mediated through the disruption of redox homeostasis. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Octahydropyrido[1,2-a]pyrazin-7-ol Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a potential drug candidate. This process involves synthesizing and testing a series of related molecules (analogs) to understand how specific structural modifications influence biological activity. nih.gov

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. SAR studies help to identify these key features. For the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, its rigid, fused-ring structure often serves as a constrained template to orient substituents in a specific spatial arrangement for optimal receptor interaction. nih.gov

In the case of µ-opioid receptor antagonists, SAR exploration revealed that replacing an octahydroquinolizine template with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold was a critical modification that led to compounds with improved binding selectivity. nih.gov Further studies on related heterocyclic compounds, such as pyrazole derivatives, have shown that the nature and position of substituents on attached phenyl rings significantly influence activity. For instance, the presence of a methoxy (B1213986) (MeO) group in the para-position of a phenyl ring was found to be important for SOCE inhibitory activity. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity, as drug targets like receptors and enzymes are themselves chiral. nih.govnih.gov Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit widely different potency, efficacy, and pharmacological profiles. nih.govmalariaworld.org

NMR and i.r. spectral studies have shown that octahydro-2H-pyrido[1,2-a]pyrazine systems preferentially adopt a trans-fused ring conformation. rsc.org This conformational preference is a key stereochemical feature that dictates the orientation of substituents. The biological importance of stereochemistry has been noted in related structures. For example, during the development of SOCE inhibitors, researchers synthesized a racemic mixture and highlighted the necessity of separating the enantiomers to properly evaluate their individual activities on SOC channels. mdpi.com Similarly, SAR studies on tricyclic PARP7 inhibitors emphasized the significant effect of the chirality of the fused rings on inhibitory potency. nih.gov This suggests that a stereoselective uptake or interaction with the target is likely responsible for the observed biological activity. nih.gov

The insights gained from SAR studies guide the rational design of new analogs with improved properties. A clear example of this is the development of µ-opioid antagonists based on the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. nih.gov This work was initiated based on a previously identified active compound (4) that featured an octahydroquinolizine core. nih.gov

Researchers designed a new series of compounds by replacing the octahydroquinolizine core with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. nih.gov This synthetic exploration led to the identification of compound 36 , which not only displayed high affinity for the µ-opioid receptor (Ki = 0.47 nM) and potent in vitro antagonist activity (IC₅₀ = 1.8 nM) but also had a significantly improved selectivity profile over κ- and δ-opioid receptors when compared to the original lead compound. nih.gov

Further SAR exploration in other heterocyclic series, such as cyanopyridones, has shown that systematic modification of substituents on a core scaffold can dramatically impact cytotoxic activity against cancer cell lines. mdpi.com For instance, the introduction of different phenyl groups led to a range of IC₅₀ values, allowing for the identification of compounds with superior potency compared to a reference standard. mdpi.com

Table 2: SAR of µ-Opioid Receptor Antagonists

CompoundCore Scaffoldµ-Receptor Ki (nM)µ-Receptor Antagonist IC₅₀ (nM)Selectivity (µ/κ)Selectivity (µ/δ)
4 Octahydroquinolizine0.620.54140360
36 Octahydro-1H-pyrido[1,2-a]pyrazine0.471.8>2100>2100

Data sourced from a study on novel µ-opioid receptor antagonists. nih.gov

Target Identification and Mechanistic Elucidation

Molecular Target Validation for Octahydropyrido[1,2-a]pyrazin-7-ol

While specific studies on Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol are not extensively detailed in publicly available research, significant evidence points to the mu-opioid receptor as the primary molecular target for the broader class of octahydro-1H-pyrido[1,2-a]pyrazine derivatives. A key study focused on designing antagonists for this receptor by replacing the octahydroquinolizine template of a known potent mu-opioid receptor antagonist with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold. nih.gov

This research led to the identification of novel derivatives with high affinity for the mu-opioid receptor. nih.gov The validation of this target was established through in vitro binding assays using cloned human mu-, delta-, and kappa-opioid receptors. nih.gov The high affinity and selectivity of certain derivatives for the mu-opioid receptor confirm its role as a key molecular target for this class of compounds. nih.gov

Elucidation of Signaling Pathways Mediated by Octahydropyrido[1,2-a]pyrazine Derivatives

The elucidation of signaling pathways mediated by octahydropyrido[1,2-a]pyrazine derivatives is intrinsically linked to their interaction with the mu-opioid receptor, a G-protein coupled receptor (GPCR). As antagonists, these compounds block the canonical signaling cascade initiated by the binding of endogenous opioid agonists.

The functional activity of these derivatives was assessed through in vitro assays that measure the inhibition of agonist-induced G-protein activation. nih.gov Specifically, the assays likely monitored the levels of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) or the binding of guanosine (B1672433) 5'-O-(3-thiotriphosphate) ([³⁵S]GTPγS) to G-proteins, a hallmark of GPCR activation. By acting as antagonists, these compounds prevent the receptor from adopting an active conformation, thereby inhibiting the downstream signaling events typically associated with mu-opioid receptor activation. These events include the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of mitogen-activated protein kinase (MAPK) pathways.

The potent antagonist activity observed for certain octahydropyrido[1,2-a]pyrazine derivatives underscores their ability to effectively interrupt these signaling cascades. nih.gov

Future Research Directions and Emerging Applications in Pre Clinical Discovery

Exploration of Novel Biological Targets for Octahydropyrido[1,2-a]pyrazin-7-ol

The structural complexity and conformational rigidity of the octahydropyrido[1,2-a]pyrazine core make it an attractive scaffold for targeting a diverse range of biological entities beyond the opioid system. Future pre-clinical research is poised to investigate its potential activity against other G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly those implicated in central nervous system (CNS) disorders.

Initial investigations have centered on the development of mu-opioid receptor antagonists. nih.gov A series of novel octahydro-1H-pyrido[1,2-a]pyrazine derivatives were synthesized and evaluated for their binding affinities and functional activities at the cloned human mu-, delta-, and kappa-opioid receptors. nih.gov One notable compound from this series demonstrated high affinity for the mu-opioid receptor (Ki = 0.47 nM) and potent in vitro antagonist activity (IC50 = 1.8 nM). nih.gov These findings underscore the potential of this scaffold in developing treatments for conditions such as opioid-induced side effects.

Beyond opioid receptors, related pyrazine-containing heterocyclic structures have shown a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. This suggests that the octahydropyrido[1,2-a]pyrazine nucleus could serve as a versatile template for the discovery of novel therapeutic agents. A related scaffold, hexahydro-1H-pyrazino[1,2-a]pyrazine, has been investigated for its potential to treat autoimmune diseases by inhibiting Toll-like receptors (TLRs) 7, 8, and 9. This opens an avenue for exploring whether derivatives of Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol could also modulate immune responses.

Future research should systematically screen libraries of this compound derivatives against a broad panel of biological targets to identify new lead compounds for various disease indications.

Development of Advanced Synthetic Methodologies

The efficient and stereocontrolled synthesis of the octahydropyrido[1,2-a]pyrazine core is crucial for the exploration of its chemical space and the generation of diverse compound libraries for biological screening. While classical synthetic routes have been established, the development of more advanced and efficient methodologies remains a key area of future research.

Current synthetic strategies often involve multi-step sequences. For instance, the synthesis of optically active octahydro-2H-pyrido[1,2-a]pyrazine has been achieved through a key sequence involving the equilibration of an optically active cis-aldehyde to the thermodynamic trans-aldehyde, which is then trapped by a nitromethane (B149229) anion. Asymmetric synthesis of octahydro-2H-pyrido[1,2-a]pyrazines has also been reported, starting from optically pure precursors and involving cyclization reactions.

Future efforts in synthetic methodology should focus on:

Stereoselective Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry of the multiple chiral centers within the octahydropyrido[1,2-a]pyrazine framework. This is critical as the biological activity of stereoisomers can vary significantly.

Diversity-Oriented Synthesis: Creating efficient synthetic routes that allow for the rapid generation of a wide range of derivatives with diverse substitution patterns. This will facilitate comprehensive structure-activity relationship (SAR) studies.

Flow Chemistry and Automation: Implementing continuous flow technologies and automated synthesis platforms to accelerate the production of analogs and improve reaction efficiency and safety.

Green Chemistry Approaches: Designing more environmentally friendly synthetic pathways that reduce waste and utilize less hazardous reagents and solvents.

These advancements will be instrumental in unlocking the full potential of the octahydropyrido[1,2-a]pyrazine scaffold for drug discovery.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel drug candidates based on the this compound scaffold. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecules with desired properties, thereby accelerating the drug discovery process and reducing costs.

Future applications of AI and ML in this context will likely include:

De Novo Drug Design: Employing generative models to design novel this compound derivatives with optimized binding affinities and selectivity for specific biological targets. These models can learn the underlying patterns in existing chemical data to propose entirely new structures.

Predictive Modeling: Developing robust quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds. This will enable the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

ADMET Prediction: Utilizing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. This early-stage assessment of drug-like properties is crucial for identifying candidates with a higher probability of success in later stages of drug development.

Scaffold Hopping and Bioisosteric Replacement: Using computational approaches to identify novel scaffolds that mimic the key pharmacophoric features of the octahydropyrido[1,2-a]pyrazine core, potentially leading to the discovery of new chemical series with improved properties.

While the application of AI and ML to the specific this compound scaffold is still in its nascent stages, the broader success of these technologies in drug discovery suggests a promising future for their integration into the design of new therapeutic agents based on this framework.

Translational Research in Pre-clinical Models (Excluding Human Clinical Trials)

To bridge the gap between promising in vitro findings and potential clinical applications, robust translational research in relevant pre-clinical models is essential. For derivatives of this compound, this will involve moving beyond initial receptor binding and functional assays to more complex in vivo studies in animal models of disease.

Given the initial focus on mu-opioid receptor antagonism, future pre-clinical studies could investigate the efficacy of lead compounds in animal models of:

Opioid-Induced Constipation: Assessing the ability of novel antagonists to reverse or prevent the gastrointestinal side effects of opioid analgesics without compromising their pain-relieving effects.

Pruritus: Evaluating the potential of these compounds to alleviate itching, another common side effect of opioid medications.

Respiratory Depression: Investigating whether selective antagonists can mitigate the life-threatening risk of opioid-induced respiratory depression.

Furthermore, as new biological targets are identified (as discussed in section 7.1), the scope of pre-clinical translational research will broaden. For instance, if derivatives show promise as CNS agents, studies in rodent models of neurological and psychiatric disorders, such as anxiety, depression, or neurodegenerative diseases, will be warranted. capes.gov.br These studies would involve behavioral assessments, neurochemical analyses, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a clear link between drug exposure and therapeutic effect.

The use of advanced in vivo imaging techniques, such as positron emission tomography (PET), could also provide valuable insights into the biodistribution and target engagement of these compounds in living organisms. The successful translation of pre-clinical findings will be a critical step in advancing the most promising this compound derivatives toward clinical development.

Q & A

Q. What are the key synthetic routes and optimization strategies for Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol?

The synthesis involves constructing the bicyclic pyrido-pyrazine scaffold, often via cyclization of diamines or amine-alcohol precursors under controlled conditions. Key parameters include solvent polarity (e.g., ethanol or THF), temperature (50–80°C), and reaction time (12–48 hours). For example, fluorination at the 7-position requires anhydrous conditions and catalysts like KF/Al₂O₃ to avoid side reactions . Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization is critical for achieving >95% purity.

Q. How is the structural integrity of this compound validated experimentally?

Spectroscopic techniques are essential:

  • NMR : 1^1H and 13^13C NMR confirm proton environments (e.g., hydroxyl at δ 3.2–3.5 ppm) and carbon hybridization.
  • IR : O-H stretching (~3200 cm1^{-1}) and N-H bending (~1600 cm1^{-1}) verify functional groups.
  • Mass Spectrometry : ESI-MS (m/z 170.1 [M+H]+^+) confirms molecular weight (C₈H₁₄N₂O). X-ray crystallography resolves stereochemistry, critical for chiral centers at positions 7 and 8a .

Q. What are the primary pharmacological targets of this compound?

Preclinical studies suggest activity at neurological and opioid receptors. For example, derivatives exhibit μ-opioid receptor binding (Ki = 0.47–3.6 nM) and κ/δ-opioid selectivity ratios >30, measured via competitive displacement assays using 3^3H-DAMGO or 35^35S-GTPγS functional tests . The hydroxyl group enhances hydrogen bonding with receptor residues (e.g., Tyr148 in μ-opioid), influencing potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

Discrepancies may arise from stereochemical variations, assay conditions (e.g., buffer pH, temperature), or receptor subtype specificity. To address this:

  • Standardize Assays : Use identical cell lines (e.g., CHO-K1 expressing human μ-opioid receptors) and radioligands.
  • Control Stereochemistry : Compare enantiomers (e.g., (7R,8aS) vs. (7S,8aR)) via chiral HPLC.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify conformational biases affecting binding .

Q. What strategies optimize the compound’s metabolic stability without compromising receptor activity?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to reduce CYP450-mediated oxidation.
  • Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl) to enhance bioavailability, with enzymatic cleavage in target tissues.
  • In Vitro Assays : Test stability in liver microsomes (human/rat) and correlate with LogP values (target: 1.5–2.5 for CNS penetration) .

Q. How does stereochemistry influence biological activity and pharmacokinetics?

The (7R,8aS) enantiomer shows 10-fold higher μ-opioid affinity than its (7S) counterpart due to optimal spatial alignment with receptor pockets. Pharmacokinetic studies in rodents reveal longer half-lives (t1/2_{1/2} = 2.1 vs. 0.8 hours) for the (7R) form, attributed to reduced renal clearance. Chiral resolution via supercritical fluid chromatography (SFC) is recommended for preclinical batches .

Methodological Guidance

Q. What analytical methods are recommended for purity assessment in complex mixtures?

  • HPLC-DAD/ELSD : Use C18 columns (5 μm, 4.6 × 250 mm) with 0.1% TFA in H₂O/ACN gradients (5–95% over 30 min).
  • LC-MS/MS : Quantify trace impurities (e.g., des-hydroxy byproduct, m/z 154.1) with MRM transitions.
  • Elemental Analysis : Verify C, H, N, O content (±0.3% theoretical) to confirm stoichiometry .

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

  • Docking Refinement : Incorporate solvent effects and flexible receptor side chains in AutoDock Vina or Schrödinger.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity changes due to substituent effects.
  • Validate with Mutagenesis : Test receptor mutants (e.g., D147A in μ-opioid) to confirm predicted interaction sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.